4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15BrN4O2 and its molecular weight is 459.303. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized derivatives of phthalazin-1(2H)-one and evaluated them for antimicrobial activities. These compounds, including variations with 1,2,4-oxadiazole rings, have been reported to exhibit significant antimicrobial properties against a variety of bacterial and fungal strains. For instance, derivatives have been designed and synthesized to target specific microbial strains, showing varying degrees of antimicrobial effectiveness, which suggests potential applications in developing new antimicrobial agents.
- Synthesis and Evaluation : New derivatives incorporating the 1,2,4-oxadiazol-5-yl and phthalazin-1(2H)-one frameworks have been synthesized and their structures characterized by spectral data. These compounds were screened for antimicrobial activities against various bacteria and fungi, with several showing promising results (El-Hashash, El-Kady, Taha, & El-Shamy, 2012); (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).
Anti-inflammatory Applications
Research into the anti-inflammatory properties of phthalazin-1(2H)-one derivatives has also been reported. By modifying the core structure, researchers have aimed to evaluate the potential anti-inflammatory activity of these compounds, comparing them to standard drugs like indomethacin. The findings indicate that certain derivatives could serve as leads for the development of new anti-inflammatory medications.
- Anti-inflammatory Activity Assessment : Studies focused on synthesizing and assessing the anti-inflammatory activities of new compounds based on the phthalazin-1(2H)-one structure. Among the synthesized compounds, some displayed significant anti-inflammatory activity, hinting at their potential therapeutic applications (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).
Potential in Drug Development
The exploration of "4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one" derivatives extends to their utility in the synthesis of novel compounds with potential pharmacological applications. Through various synthetic approaches, researchers aim to develop molecules with enhanced biological activities, including anticancer, antifungal, and antibacterial properties. These studies contribute significantly to the drug discovery process by providing new scaffolds that can be further optimized for specific therapeutic targets.
- Synthetic Approaches and Biological Evaluation : Innovative synthetic methods have been applied to create novel derivatives of phthalazin-1(2H)-one, aiming to explore their biological activities and potential applications in medicine. The evaluation of these compounds encompasses a broad spectrum of biological assays, including anticancer, antifungal, and antibacterial testing, to identify promising candidates for further development (Hekal, El-Naggar, Abu El‐Azm, & El-Sayed, 2020).
Propiedades
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-5-4-6-17(13-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-9-11-16(24)12-10-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOBWNUIMMIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.